4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole
Description
Chemical Identity and Classification
This compound possesses the molecular formula C₉H₁₅BrN₂ and exhibits a molecular weight of 231.13 grams per mole. The compound is registered under the Chemical Abstracts Service number 1171526-62-7, providing a unique identifier for scientific and commercial applications. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 4-bromo-3,5-dimethyl-1-(2-methylpropyl)pyrazole, reflecting its precise structural arrangement.
The structural framework of this compound consists of a pyrazole core, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 2 positions. The substitution pattern includes bromine at the 4-position, methyl groups at both the 3 and 5 positions, and an isobutyl group attached to the nitrogen at position 1. This specific arrangement of substituents creates a unique chemical environment that influences the compound's reactivity and physical properties.
The simplified molecular input line entry system representation for this compound is CC1=C(Br)C(C)=NN1CC(C)C, which provides a linear notation describing the molecular structure. The International Chemical Identifier key for this compound is QTUJNLSDZPMEJO-UHFFFAOYSA-N, serving as a standardized identifier in chemical databases worldwide.
Historical Development of Brominated Pyrazole Research
The investigation of brominated pyrazole compounds has its origins in the late 19th century, building upon the foundational discovery of pyrazole itself by Buchner in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. The subsequent development of halogenation methodologies for pyrazole systems marked a significant advancement in heterocyclic chemistry, with bromination reactions becoming particularly important due to the utility of carbon-bromine bonds in subsequent synthetic transformations.
Early research demonstrated that halogenation of pyrazole typically yields 4-mono halo pyrazoles, including 4-chloro, 4-iodo, and 4-bromo pyrazole derivatives under controlled conditions. These findings established the foundation for understanding regioselectivity in pyrazole halogenation, with position 4 being preferentially attacked by halogenating agents. The development of more sophisticated bromination protocols led to the ability to introduce bromine selectively while maintaining other functional groups intact.
The evolution of brominated pyrazole chemistry has been closely linked to advances in organometallic chemistry, particularly the development of palladium-catalyzed cross-coupling reactions. Research has shown that bromopyrazoles serve as excellent substrates for Suzuki-Miyaura coupling reactions, with studies indicating that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles in these transformations. This reactivity difference has been attributed to the electronic and steric properties of the different substitution patterns.
Modern synthetic approaches to brominated pyrazoles have incorporated various methodologies, including one-pot regioselective synthesis protocols. Recent developments have demonstrated the synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and N-bromosaccharin using heterogeneous catalysts under solvent-free conditions. These advances have made brominated pyrazole synthesis more environmentally friendly and operationally convenient.
Significance in Heterocyclic Chemistry
This compound occupies a unique position within heterocyclic chemistry due to its multifunctional nature and diverse reactivity patterns. The compound serves as a versatile synthetic intermediate, particularly valuable in the construction of more complex heterocyclic systems through various coupling reactions and substitution processes. The presence of the bromine substituent at the 4-position provides a reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
The pyrazole core structure exhibits distinctive chemical properties arising from the presence of two adjacent nitrogen atoms in the five-membered aromatic ring. This arrangement creates both acidic pyrrole-like nitrogen with a lone pair of aromatic electrons and basic pyridine-like nitrogen that can readily accept protons. The combination of these features must be carefully considered when evaluating the reactivity of substituted pyrazoles like this compound.
Tautomerism represents another significant aspect of pyrazole chemistry that influences the behavior of this compound. Pyrazoles can exist in tautomeric equilibrium, particularly when unsubstituted at nitrogen positions, though the presence of the isobutyl substituent in this compound prevents such tautomeric interconversion. This structural feature provides stability and predictable reactivity patterns, making the compound particularly useful in synthetic applications where consistent chemical behavior is required.
The halogen bonding properties of brominated pyrazoles have emerged as an important area of research interest. Studies have demonstrated that 4-bromopyrazole derivatives can form halogen bonds that are comparable in strength to those formed by other halogenated compounds, providing additional opportunities for molecular recognition and crystal engineering applications. These interactions can influence the solid-state packing and solution behavior of brominated pyrazole compounds.
Position in Brominated Pyrazole Family
Within the brominated pyrazole family, this compound represents a highly substituted derivative that combines several structural features commonly found in bioactive and synthetically useful pyrazole compounds. The compound can be positioned relative to other family members based on its substitution pattern, with the 4-position bromination being a common feature shared with other synthetically important pyrazoles.
Comparative analysis with related compounds reveals the influence of different substituent patterns on chemical properties and reactivity. For instance, 4-bromo-3,5-dimethyl-1H-pyrazole, which lacks the isobutyl substituent at nitrogen, exhibits different physical and chemical properties while maintaining the core brominated pyrazole structure. The addition of the isobutyl group in this compound provides increased molecular weight and altered solubility characteristics.
The relationship between structure and reactivity within the brominated pyrazole family has been extensively studied, particularly in the context of metal-catalyzed coupling reactions. Research has demonstrated that the electronic nature of substituents significantly influences the rate and selectivity of these transformations. The combination of electron-donating methyl groups and the electron-withdrawing bromine substituent in this compound creates a balanced electronic environment that can be advantageous for certain synthetic applications.
The synthetic accessibility of this compound within the brominated pyrazole family depends on the availability of appropriate starting materials and the efficiency of bromination methodologies. Continuous reaction processes have been developed for the preparation of related bromopyrazole compounds, demonstrating improved yields and reduced waste generation compared to traditional synthetic approaches. These developments have made access to this compound and related derivatives more practical for research and potential commercial applications.
The position of this compound within the broader context of pharmaceutical research reflects the general importance of brominated pyrazoles as scaffolds for bioactive compounds. Studies have shown that pyrazole derivatives with bromophenyl groups at specific positions can exhibit significant biological activities, including anti-tubercular properties. While this compound itself may not be directly bioactive, its structural features make it a potential precursor for the synthesis of biologically relevant compounds.
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2/c1-6(2)5-12-8(4)9(10)7(3)11-12/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJNLSDZPMEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649266 | |
| Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171526-62-7 | |
| Record name | 4-Bromo-3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Preparation from Primary Aliphatic Amines
A recent method reported by ACS Publications describes a direct synthesis of N-substituted pyrazoles from primary aliphatic amines, 1,3-diketones, and O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source in DMF solvent at 85 °C for 1.5 hours. This method is applicable to synthesize 3,5-dimethyl-1-(alkyl)-1H-pyrazoles, including isobutyl derivatives, with moderate yields (~38%) after chromatographic purification.
| Reagent | Amount | Role |
|---|---|---|
| Primary aliphatic amine (isobutyl amine) | 1.00 mmol | N-substituent source |
| 2,4-Pentanedione (1,3-diketone) | 1.10 mmol | Pyrazole ring precursor |
| O-(4-nitrobenzoyl)hydroxylamine | 1.50 mmol | Nitrogen donor |
| DMF | 5.0 mL | Solvent |
| Temperature | 85 °C | Reaction temperature |
| Time | 1.5 hours | Reaction duration |
- Product isolated as yellowish oil,
- Yield approximately 38%,
- Purification by silica gel chromatography (hexane–ethyl acetate gradient).
This method avoids multi-step N-alkylation and allows direct incorporation of the isobutyl group during pyrazole formation.
Bromination at the 4-Position of Pyrazole
Electrophilic Bromination
Alternative Synthetic Routes and Notes
N-Alkylation of 4-Bromo-3,5-dimethyl-1H-pyrazole
An alternative approach involves first synthesizing 4-bromo-3,5-dimethyl-1H-pyrazole, followed by N-alkylation with isobutyl halides under basic conditions. This method requires:
- Preparation of the bromopyrazole core,
- Use of strong bases (e.g., sodium hydride) to deprotonate the pyrazole nitrogen,
- Alkylation with isobutyl bromide or chloride.
This approach can offer higher selectivity for N-1 substitution but may require careful control to avoid polyalkylation or side reactions.
Reaction Optimization and Yield Considerations
- The direct condensation method yields moderate isolated product (~38%),
- Bromination yields depend on reagent choice and reaction conditions,
- Purification by silica gel chromatography is standard,
- Reaction temperature and reagent stoichiometry critically affect yields and selectivity.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole core formation | Direct condensation of isobutyl amine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C | Isobutyl amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h | ~38 | Moderate yield, single-step N-substitution |
| Bromination at 4-position | Electrophilic bromination using NBS or tribromooxyphosphorus | Brominating agent, solvent (e.g., DCM), 0 °C to RT, 1–3 h | Variable | Requires careful control for regioselectivity |
| Alternative N-alkylation | N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with isobutyl halide | Base (NaH), isobutyl bromide, aprotic solvent | Variable | Higher selectivity, multi-step process |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic signals for methyl groups at 3,5-positions (~2.1–2.3 ppm), isobutyl methylene and methyl protons, and pyrazole ring proton (~5.7 ppm) confirm structure.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with brominated pyrazole derivatives.
- Infrared Spectroscopy: Typical pyrazole ring vibrations and C–Br stretching bands observed.
- Chromatography: Silica gel chromatography with hexane–ethyl acetate gradients effectively purifies the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles .
Scientific Research Applications
4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isobutyl group can influence its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting its overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Reactivity and Stability
- Bromine Reactivity : The 4-bromo substituent is susceptible to hydrolysis under acidic conditions, as seen in failed cyclization attempts of N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide . This contrasts with 4-chloro analogs, which are less reactive due to weaker C–Cl bonds.
Key Research Findings
Substituent-Driven Bioactivity : Bulkier alkyl groups (e.g., isobutyl) enhance cytotoxicity and target binding in pyrazole-based metal complexes, as observed in platinum(II) complexes with cyclohexyl sulfanyl groups .
Methyl Group Importance : In BET inhibitors, 3,5-dimethylpyrazole derivatives exhibit optimal hydrophobic interactions with BRD4 domains. Removal of one methyl group (e.g., compound 14 in ) reduces potency by 2-fold.
Bromine as a Handle : The 4-bromo substituent enables further functionalization via Suzuki coupling or nucleophilic substitution, a feature exploited in the synthesis of thiazole derivatives .
Biological Activity
4-Bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHBrN
Molecular Weight: 243.12 g/mol
Structural Features:
- The compound features a pyrazole ring with a bromine atom at the 4-position, an isobutyl group at the 1-position, and two methyl groups at the 3 and 5 positions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding: The compound may interact with receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:
- Cytotoxicity: In vitro studies have shown that certain pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from similar pyrazole structures demonstrated IC values ranging from 2.43 to 14.65 μM against these cell lines .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| This compound | HepG2 | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition Studies: Preliminary studies suggest that derivatives of this compound exhibit activity against various bacterial strains, indicating potential applications in treating infections.
Case Studies and Research Findings
-
Synthesis and Evaluation:
A study synthesized several pyrazole derivatives and evaluated their biological activities. The results indicated that modifications in the pyrazole structure significantly influenced their anticancer properties . -
Mechanistic Insights:
Research into the mechanism revealed that certain pyrazole derivatives could induce apoptosis in cancer cells by activating caspase pathways, enhancing the understanding of how these compounds can be utilized in cancer therapy . -
Pharmacokinetics:
While specific pharmacokinetic data for this compound is limited, similar compounds have shown variable absorption and metabolism profiles which could influence their therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for 4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically begins with 3,5-dimethyl-1H-pyrazole, which undergoes alkylation with 1-bromo-2-methylpropane (isobutyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C . Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution in acidic conditions. Optimization considerations include:
- Solvent choice : DMF enhances solubility of intermediates but may require post-reaction purification via column chromatography.
- Temperature control : Excessive heat (>100°C) can lead to debromination or side reactions.
- Catalyst/base ratio : A 1:1.2 molar ratio of pyrazole to K₂CO₃ minimizes unreacted starting material .
Q. What spectroscopic techniques are typically employed to characterize this compound?
Methodological Answer: Key techniques include:
| Technique | Key Signals/Data | Utility |
|---|---|---|
| ¹H NMR | δ 1.0–1.2 (isobutyl CH₃), δ 2.2–2.5 (pyrazole CH₃), δ 4.8–5.0 (N–CH₂–) | Confirms alkylation and bromine substitution . |
| ¹³C NMR | δ 110–120 (C-Br), δ 20–25 (CH₃ groups) | Validates bromine position and substituent effects . |
| IR | 550–600 cm⁻¹ (C–Br stretch), 1500–1600 cm⁻¹ (aromatic C=C) | Identifies functional groups and bromine presence . |
| Mass Spec | Molecular ion peak at m/z 245 (M⁺), fragment at m/z 169 (loss of isobutyl) | Verifies molecular weight and fragmentation patterns . |
Advanced Research Questions
Q. How can X-ray crystallography data be processed using SHELX software to determine the crystal structure of this compound?
Methodological Answer: SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are critical for resolving crystal structures :
Data Collection : Use a Bruker SMART CCD diffractometer (monochromatic Cu-Kα radiation, λ = 1.54178 Å) with φ and ω scans.
Structure Solution : Run SHELXS-97 to generate initial phase models via direct methods.
Refinement : Iterate with SHELXL-2018 using full-matrix least-squares on F². Key parameters:
- Displacement parameters : Anisotropic refinement for non-H atoms.
- Hydrogen atoms : Placed geometrically and refined isotropically.
Validation : Check for R-factor convergence (target: R₁ < 0.05) and residual electron density < 0.5 eÅ⁻³ .
Q. What strategies can resolve contradictory data between theoretical and experimental NMR spectra for pyrazole derivatives?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Steps to address:
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to confirm connectivity. For example, HSQC can distinguish between pyrazole C-3 and C-5 carbons .
- Variable Temperature NMR : Identify broadening/resolution of signals due to tautomeric equilibria.
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311++G** basis set) .
Q. How can reaction mechanisms for bromine substitution in pyrazole derivatives be investigated using isotopic labeling?
Methodological Answer:
- Isotopic Tracers : Introduce ²H or ¹³C at specific positions (e.g., ¹³C-labeled K₂CO₃) to track substituent migration.
- Mechanistic Probes :
- Radical Pathways : Use TEMPO to trap bromine radicals, monitored via ESR.
- Electrophilic Substitution : Compare kinetics in H₂SO₄ vs. D₂SO₄ to assess protonation effects (deuterium isotope effect) .
- Mass Spectrometry : Track isotopic distribution in intermediates (e.g., M+2 peaks for bromine isotopes) .
Q. What are the challenges in designing multi-step syntheses involving this compound as an intermediate?
Methodological Answer: Key challenges include:
- Regioselectivity : Competing alkylation/bromination at other positions. Mitigate via steric hindrance (e.g., bulky bases like LDA) .
- Purification : Brominated intermediates often require silica gel chromatography or recrystallization from ethanol/water.
- Functional Group Compatibility : Avoid strong acids/bases post-bromination to prevent debromination. Use protecting groups (e.g., Boc for amines) in subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
